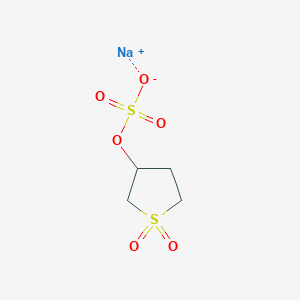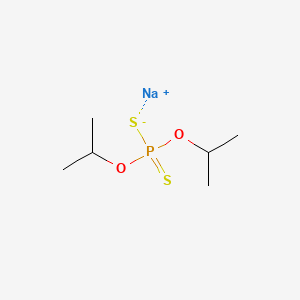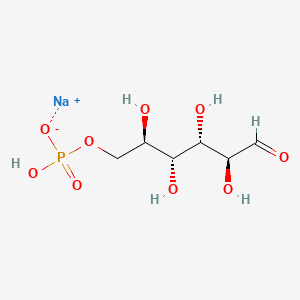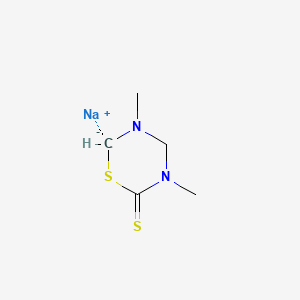
3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide (CDPS) is a synthetic compound used in scientific research for a variety of purposes, including the study of biochemical and physiological processes. CDPS has been found to have a number of advantageous properties, including high solubility in aqueous solutions and a relatively low toxicity, making it an ideal compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
Crystallography and Molecular Interactions
3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide and its derivatives have been structurally characterized using single-crystal X-ray crystallography. Studies on positional isomeric effects, such as those on ortho-, para-, and meta-chloro-substituted derivatives, reveal different crystallization patterns and hydrogen bonding interactions, which are significant in understanding the molecular interactions and stability of these compounds (Köktaş Koca et al., 2015). Additionally, the conformation of the N—H bond and molecular packing in such compounds has been analyzed, providing insights into their potential biological activity (Gowda, Foro, & Fuess, 2007).
Nucleophilic Sulfoalkylation Reagents
In the field of chemistry, these compounds are used in the development of nucleophilic sulfoalkylation reagents. Such reagents are prepared from chloroalkylsulfonyl chlorides and have applications in enhancing the hydrophilicity of polymers and proteins (Adamczyk, Chen, & Mattingly, 2001).
Drug Metabolism and Biocatalysis
In drug metabolism studies, compounds like LY451395, which is a biaryl-bis-sulfonamide and closely related to 3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide, have been studied for their metabolization in preclinical species. Microbial-based biocatalytic systems are used to produce mammalian metabolites of such compounds, aiding in the structural characterization and understanding of drug metabolism (Zmijewski et al., 2006).
Proton Exchange Membranes and Fuel Cell Applications
These compounds are also significant in the development of new materials for fuel cell applications. For instance, the synthesis and characterization of disulfonated monomers like 3,3′-disulfonated-4,4′-dichlorodiphenyl sulfone, which is structurally related, have been conducted for use in proton exchange membranes in fuel cells (Sankir et al., 2006).
Propiedades
IUPAC Name |
3-chloro-N-(3,4-dichlorophenyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl3NO2S/c10-4-1-5-16(14,15)13-7-2-3-8(11)9(12)6-7/h2-3,6,13H,1,4-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCKAMPTSFMYAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CCCCl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501219053 |
Source


|
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
CAS RN |
952182-56-8 |
Source


|
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952182-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-N-(3,4-dichlorophenyl)-1-propanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501219053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



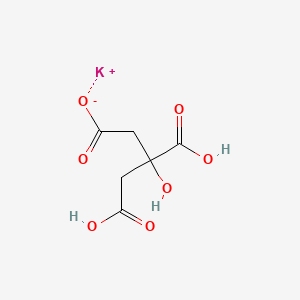


![sodium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3S,4R,5R)-4,5,6-trihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate](/img/structure/B1358473.png)
